![molecular formula C10H24O2Si B563330 1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 CAS No. 1189732-27-1](/img/structure/B563330.png)

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

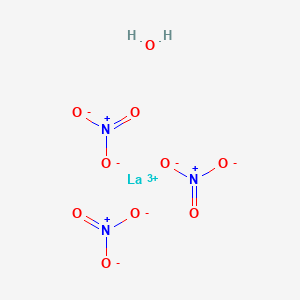

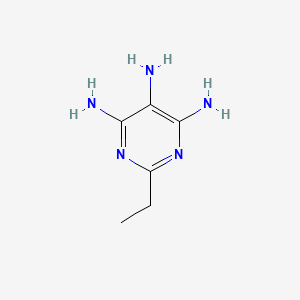

The compound “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” is also known as 1-[(tert-butyldimethylsilyl)oxy]-2-propanone . It is a type of organosilicon compound that is commonly used in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” is characterized by the presence of a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a 2-methyl-2-propanol moiety . The linear formula of the compound is (CH3)3CSi(CH3)2OCH2COCH3 .Chemical Reactions Analysis

The tert-butyldimethylsilyl group in the compound is known to be stable under various conditions and can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . It can also undergo rapid cleavage to alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Complex Natural Products

The compound “1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6” can be used as a reagent in the total synthesis of complex natural products such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A. These syntheses often require precise control over the stereochemistry and functional group protection, where such silyl ethers play a crucial role .

Organic Synthesis Intermediates

As an organic synthesis intermediate, this compound may be utilized in various chemical reactions to build more complex molecules. Its role can be pivotal in multi-step synthetic routes where protection and deprotection of functional groups are necessary .

Medicinal Chemistry Research

In medicinal chemistry, such silyl ether compounds are often used as intermediates in the synthesis of pharmaceuticals. Their stability and reactivity make them suitable for constructing drug molecules with specific structural requirements .

Protective Group Chemistry

The tert-butyldimethylsilyl (TBDMS) group is widely used as a protective group for alcohols in organic synthesis. It protects hydroxyl groups from a variety of reactions and can be removed under mild acidic conditions .

Propiedades

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,1,1,3,3,3-hexadeuteriopropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-9(2,3)13(6,7)12-8-10(4,5)11/h11H,8H2,1-7H3/i4D3,5D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVMUAUNSVBVGZ-RKAHMFOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO[Si](C)(C)C(C)(C)C)(C([2H])([2H])[2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661844 |

Source

|

| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6 | |

CAS RN |

1189732-27-1 |

Source

|

| Record name | 1-{[tert-Butyl(dimethyl)silyl]oxy}-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)